Luteolin 7,3'-di-O-glucuronide

Catalog No.
S1533968
CAS No.
53965-08-5
M.F
C27H26O18
M. Wt
638.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Luteolin 7,3'-di-O-glucuronide

CAS Number

53965-08-5

Product Name

Luteolin 7,3'-di-O-glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-[3-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxyphenyl]-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C27H26O18

Molecular Weight

638.5 g/mol

InChI

InChI=1S/C27H26O18/c28-9-2-1-7(3-13(9)43-27-21(36)17(32)19(34)23(45-27)25(39)40)12-6-11(30)15-10(29)4-8(5-14(15)42-12)41-26-20(35)16(31)18(33)22(44-26)24(37)38/h1-6,16-23,26-29,31-36H,(H,37,38)(H,39,40)/t16-,17-,18-,19-,20+,21+,22-,23-,26+,27+/m0/s1

InChI Key

OPANBGHBBMSMQC-MWBUVXCNSA-N

SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O
  • Reduces inflammatory mediators: In macrophages, L7Gn was shown to suppress the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) Source: National Institutes of Health (NIH) - [PubMed link: ].
  • Activates antioxidant pathways: L7Gn can activate the Nrf2 signaling pathway, which plays a crucial role in upregulating the expression of antioxidant enzymes like glutathione peroxidase (GPx) and superoxide dismutase (SOD) Source: National Institutes of Health (NIH) - [PubMed link: ]. These enzymes help scavenge harmful free radicals, protecting cells from oxidative damage.

Luteolin 7,3'-di-O-glucuronide is a flavonoid glycoside derived from luteolin, a naturally occurring flavonoid found in various plants. This compound features two glucuronic acid moieties attached to the luteolin structure at the 7 and 3' positions, making it a di-O-glucuronide. Its chemical formula is C27H26O18C_{27}H_{26}O_{18} and it has a molecular weight of approximately 594.5 g/mol. The compound is recognized for its potential health benefits, particularly its anti-inflammatory and antioxidant properties, which are attributed to the presence of hydroxyl groups on the flavonoid backbone .

  • The mechanism of action of L73G is currently being investigated.
  • Some studies suggest L73G, like other flavonoids, might possess antioxidant and anti-inflammatory properties [, ].
  • More research is needed to elucidate the specific mechanisms by which L73G exerts its effects.
  • Information on the specific toxicity of L73G is limited.
  • As a scientific research compound, L73G should be handled with appropriate personal protective equipment (PPE) according to general laboratory safety guidelines [].
Typical of flavonoid glycosides. These include hydrolysis reactions where the glucuronic acid moieties can be cleaved off to yield luteolin, especially in the presence of enzymes such as β-glucosidases. This transformation enhances its bioavailability, allowing luteolin to exert its biological effects more effectively after ingestion . Additionally, luteolin and its glycosides can participate in redox reactions due to their phenolic structures, contributing to their antioxidant activity.

Luteolin 7,3'-di-O-glucuronide exhibits significant biological activities:

  • Anti-inflammatory Properties: It inhibits the synthesis of pro-inflammatory mediators such as thromboxane and leukotrienes, which are involved in inflammatory responses .
  • Antioxidant Effects: The compound scavenges free radicals and reduces oxidative stress, which is linked to various chronic diseases including cancer .
  • Antimicrobial Activity: Luteolin derivatives have shown protective roles against microbial infections, suggesting potential applications in food preservation and therapeutic contexts .

The synthesis of luteolin 7,3'-di-O-glucuronide can be achieved through several methods:

  • Enzymatic Synthesis: Using specific glycosyltransferases that catalyze the transfer of glucuronic acid from UDP-glucuronic acid to luteolin at the 7 and 3' positions.
  • Chemical Synthesis: This involves protecting the hydroxyl groups of luteolin followed by selective glucuronidation using glucuronic acid derivatives under acidic or enzymatic conditions .
  • Extraction from Natural Sources: Luteolin 7,3'-di-O-glucuronide can also be isolated from plant sources where luteolin is abundant, such as celery, parsley, and green tea .

Luteolin 7,3'-di-O-glucuronide has several applications:

  • Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it is being researched for potential therapeutic uses in treating conditions like arthritis and cancer .
  • Nutraceuticals: As a dietary supplement, it may help in promoting health by reducing inflammation and oxidative stress.
  • Food Industry: Its antimicrobial properties make it a candidate for natural preservatives in food products .

Studies have indicated that luteolin 7,3'-di-O-glucuronide interacts with various biological targets:

  • It modulates enzyme activities related to inflammation and oxidative stress.
  • Research has shown its potential to inhibit certain cancer cell lines by affecting signaling pathways involved in cell proliferation and apoptosis .
  • Interaction with gut microbiota has been noted, as intestinal bacteria can hydrolyze glycosides into aglycones like luteolin, enhancing their bioavailability and efficacy .

Luteolin 7,3'-di-O-glucuronide shares structural similarities with other flavonoid glycosides. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
Luteolin 7-O-glucosideGlucoside at position 7More prevalent in certain vegetables like celery
Luteolin 3',7-di-O-glucosideTwo glucosides at positions 3' and 7Exhibits strong antioxidant activity
Luteolin 6-C-glucosideC-glycoside at position 6Different binding mechanism compared to O-glycosides
Quercetin 3-O-glucuronideGlucuronide at position 3Known for its potent anti-cancer properties

Luteolin 7,3'-di-O-glucuronide is unique due to its specific substitution pattern that enhances its solubility and bioactivity compared to other flavonoids. Its dual glucuronidation provides distinct pharmacokinetic advantages that may lead to enhanced therapeutic effects.

XLogP3

-0.8

Dates

Modify: 2023-08-15

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